1-(Benzyloxy)-4-ethynyl-2-nitrobenzene
Description
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is a nitroaromatic compound characterized by a benzyloxy group at position 1, an ethynyl group at position 4, and a nitro group at position 2 on the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and materials science applications. The ethynyl group enables click chemistry or Sonogashira coupling, while the nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitutions .
Properties
IUPAC Name |
4-ethynyl-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGHKKLJRPBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Etherification and Nitration
The stepwise approach involves introducing the benzyloxy group followed by nitration. 4-Benzyloxybenzaldehyde serves as a common precursor, synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide under basic conditions . Subsequent nitration is achieved using mixed acid (H₂SO₄/HNO₃) at 0–5°C, yielding 1-benzyloxy-4-nitrobenzene . The ethynyl group is introduced via Sonogashira coupling (discussed in Section 2) or deprotonation of terminal alkynes .
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Etherification | Benzyl bromide, K₂CO₃ | Reflux, DMF, 12 h | 85–90% |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | 0–5°C, 2 h | 75–80% |
This method prioritizes simplicity but requires careful control of nitration regioselectivity to avoid para/meta isomerization .
Continuous Flow Nitration in Microchannel Reactors
Adapting methods from ethylnitrobenzene synthesis , continuous flow systems enhance safety and efficiency for nitrating sensitive intermediates. A microchannel reactor facilitates rapid mixing of 1-benzyloxy-4-ethylbenzene with mixed acid, minimizing side reactions.
Procedure Overview:
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Mixed Acid Preparation : H₂SO₄ (90%) and HNO₃ (70%) premixed at 5°C .
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Reaction : Reactants flowed through a 500 µm channel at 50°C, residence time <2 min .
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Separation : Inline liquid-liquid separation isolates the organic phase .
Advantages:
Catalytic Deprotonation and Alkynylation
A one-pot strategy deprotonates 1-(benzyloxy)-2-nitro-4-vinylbenzene using NaNH₂ in liquid NH₃, followed by quenching with electrophiles to install the ethynyl group . This method avoids halogenation steps but requires strict anhydrous conditions.
Critical Parameters:
Purification and Analytical Validation
Crude products are purified via silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol) . Spectroscopic validation includes:
Purity Standards:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the 2-position acts as a strong electron-withdrawing group, facilitating aromatic nucleophilic substitution (S<sub>N</sub>Ar) under specific conditions.
Example Reaction
Replacement of the nitro group with amines or alkoxy groups occurs in the presence of strong nucleophiles:
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Conditions : K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.
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Product : Substituted derivatives, such as 1-(benzyloxy)-4-ethynyl-2-aminobenzene.
Mechanism :
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Deprotonation of the nucleophile.
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Attack at the electrophilic aromatic carbon adjacent to the nitro group.
Cycloaddition Reactions
The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles.
Example Reaction
Reaction with benzyl azide (1a) in the presence of copper-azide nanoparticles (CANP):
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Conditions : CANP (5 mol%), Et<sub>3</sub>N, RT, 12 h.
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Product : 1-benzyl-4-(4-nitrophenyl)-1-H-1,2,3-triazole (Yield: 83–87%) .
Key Data
| Reaction Component | Quantity |
|---|---|
| 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene | 1.0 equiv |
| Benzyl azide | 1.2 equiv |
| CANP | 5 mol% |
| Temperature | 25°C |
Mechanism :
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Formation of a copper-acetylide complex.
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[3+2] Cycloaddition with azide to form a triazole-copper intermediate.
Cross-Coupling Reactions
The ethynyl group engages in Sonogashira couplings with aryl halides, enabling carbon-carbon bond formation.
Example Reaction
Coupling with iodobenzene:
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Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%), CuI (4 mol%), Et<sub>3</sub>N, 60°C.
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Product : 1-(benzyloxy)-4-(phenylethynyl)-2-nitrobenzene (Yield: ~75%).
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI |
| Base | Et<sub>3</sub>N |
| Reaction Time | 24 h |
Reduction Reactions
The nitro group undergoes reduction to an amine under hydrogenation or catalytic transfer hydrogenation.
Example Reaction
Reduction using H<sub>2</sub> and Pd/C:
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Conditions : 10% Pd/C, H<sub>2</sub> (1 atm), MeOH, RT.
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Product : 1-(benzyloxy)-4-ethynyl-2-aminobenzene (Yield: >90%).
Spectral Characterization
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<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.44–7.31 (m, aromatic H), 5.18 (s, -OCH<sub>2</sub>Ph), 3.90 (s, -OCH<sub>3</sub>) .
Mechanistic Considerations
Scientific Research Applications
Chemical Synthesis
1-(Benzyloxy)-4-ethynyl-2-nitrobenzene serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:
- Sonogashira Coupling: This compound can participate in Sonogashira reactions to form carbon-carbon bonds, which is essential in synthesizing alkynes and related compounds.
- Nucleophilic Aromatic Substitution: The benzyloxy group can be substituted with other functional groups, enhancing the compound's utility in creating diverse derivatives.
Biological Research
In biological contexts, this compound has been investigated for its potential as a biochemical probe. Its unique functional groups allow it to interact with various biological macromolecules:
- Antimicrobial Activity: The nitro group can undergo bioreduction to form reactive intermediates that may exhibit antimicrobial properties.
- Anticancer Properties: Preliminary studies suggest that this compound may have anticancer activities due to its ability to interact with cellular pathways .
Medicinal Chemistry
The compound has been explored for its pharmacological properties:
- Drug Development: Its structural features make it a candidate for designing novel therapeutic agents, particularly in the context of targeting specific diseases such as tuberculosis .
- Mechanism of Action: The nitro group can be reduced to an amino group, potentially leading to compounds that can inhibit specific enzymes or receptors involved in disease processes.
Industrial Applications
In industrial settings, this compound is utilized for:
- Advanced Materials Development: The reactive functional groups allow for the incorporation of this compound into polymers and coatings.
- Dyes and Pigments Production: Its unique chemical structure can be leveraged in the synthesis of dyes and pigments used in various applications .
Case Study 1: Antimycobacterial Evaluation
A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound and evaluated their effectiveness against Mycobacterium tuberculosis. Results indicated promising inhibitory activity, highlighting the compound's potential in developing treatments for tuberculosis .
Case Study 2: Synthesis of Triazoles
Research demonstrated the use of this compound in one-pot synthesis reactions involving copper catalysts. This approach yielded high percentages of triazole derivatives, showcasing the compound's utility in synthesizing complex organic molecules efficiently .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene is largely dependent on its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects.
Ethynyl Group: The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules.
Benzyloxy Group: The benzyloxy group can be cleaved under specific conditions, releasing the active phenol derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences Among Selected Compounds
Key Observations:
- Electronic Effects : The ethynyl group in this compound provides linear geometry and sp-hybridization, enhancing conjugation compared to the planar nitroethenyl group in 1-Benzyloxy-4-(2-nitroethenyl)benzene .
- Steric Hindrance : The benzyloxy group (OBn) introduces bulkier steric hindrance than methoxy (OCH₃) in 1-Methoxy-4-(2-nitrovinyl)benzene, affecting reaction kinetics in nucleophilic substitutions .
- Reactivity : The nitro group at position 2 in the target compound directs electrophilic substitution to position 5, whereas chloro substitution in 4-(Benzyloxy)-1-chloro-2-nitrobenzene deactivates the ring, reducing reactivity toward electrophiles .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Solubility : The ethynyl group in the target compound reduces polarity compared to nitroethenyl analogs, limiting solubility in polar solvents like DMSO .
- Thermal Stability : Nitroethenyl derivatives (e.g., 1-Benzyloxy-4-(2-nitroethenyl)benzene) exhibit higher thermal stability due to resonance stabilization of the nitrovinyl group, whereas the ethynyl group in the target compound may lead to decomposition under prolonged heating .
Cross-Coupling Reactions :
- Sonogashira Coupling: The ethynyl group in this compound reacts efficiently with aryl halides, unlike nitroethenyl analogs, which require harsher conditions .
- Nucleophilic Aromatic Substitution : The nitro group at position 2 activates the ring for substitutions, whereas chloro-substituted analogs (e.g., 4-(Benzyloxy)-1-chloro-2-nitrobenzene) are less reactive due to electron-withdrawing effects of Cl .
Photophysical Properties :
- Nitroethenyl derivatives (e.g., 1-Methoxy-4-(2-nitrovinyl)benzene) exhibit stronger UV-Vis absorption at ~350 nm due to extended conjugation, while the ethynyl group in the target compound shifts absorption to shorter wavelengths (~300 nm) .
Q & A
Q. What are the established synthetic routes for 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene?
The compound can be synthesized via sequential functionalization of a benzene precursor. For example, a brominated intermediate (1-(Benzyloxy)-4-bromo-2-nitrobenzene) is first prepared by reacting 2-nitro-4-bromophenol with benzyl bromide under basic conditions . Subsequent Sonogashira coupling with a terminal alkyne introduces the ethynyl group. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts in inert solvents (e.g., THF) is critical for high yields .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the benzyloxy, ethynyl, and nitro group positions. The ethynyl proton typically appears as a singlet near δ 2.5–3.5 ppm, while the nitro group deshields adjacent aromatic protons .
- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₅H₁₁NO₃; calc. 253.21 g/mol) .
Q. How is the purity of this compound assessed in synthetic workflows?
Purity is typically evaluated via HPLC with UV detection (λ = 254 nm) or LC-MS. Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used for purification. Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation .
Advanced Research Questions
Q. How does the electronic structure of the ethynyl group influence reactivity in cross-coupling reactions?
The ethynyl group acts as a π-electron-rich moiety, enabling participation in Pd-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck). However, steric hindrance from the benzyloxy and nitro groups can slow kinetics. Computational studies (DFT) suggest the nitro group’s electron-withdrawing effect polarizes the ethynyl C≡C bond, enhancing electrophilic reactivity at the β-carbon .
Q. What strategies mitigate competing side reactions during functionalization of the ethynyl group?
- Temperature Control : Lower reaction temperatures (0–25°C) reduce alkyne oligomerization.
- Protecting Groups : Temporarily masking the nitro group (e.g., as a silyl ether) prevents undesired redox reactions .
- Catalyst Tuning : Bulky ligands (e.g., XPhos) on Pd catalysts suppress β-hydride elimination pathways .
Q. What are the implications of the compound’s nitro group in photophysical applications?
The nitro group introduces strong electron-withdrawing character, red-shifting the UV-Vis absorption spectrum. This property is exploitable in designing nonlinear optical (NLO) materials or photoactive probes. Comparative studies with analogues (e.g., 4-(Benzyloxy)-2-methyl-1-nitrobenzene) show enhanced charge-transfer transitions in polar solvents .
Q. How does this compound serve as a precursor for bioactive molecules?
The ethynyl group allows "click chemistry" (e.g., CuAAC) to append pharmacophores. For example, coupling with azide-functionalized amines or heterocycles generates triazole-linked derivatives screened for kinase inhibition. The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
Q. How can computational modeling guide the design of derivatives?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), while DFT calculations (Gaussian, ORCA) optimize electronic properties for material science applications. For example, HOMO-LUMO gaps calculated at the B3LYP/6-31G* level correlate with observed redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
